rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans

Description

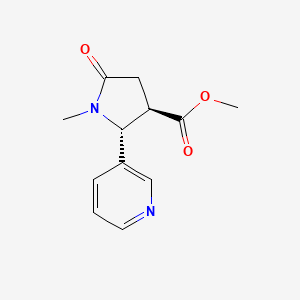

rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans is a pyrrolidine-based compound featuring a pyridine substituent and a methyl ester functional group. Its stereochemistry is defined by the trans configuration at the 2R and 3R positions of the pyrrolidine ring. The molecule comprises:

- A pyrrolidinone core (5-membered lactam ring with a ketone at position 5).

- A methyl ester at position 3, contributing to its solubility and reactivity.

- A methyl group at position 1, influencing steric and electronic properties.

Its structural features make it a valuable scaffold for drug discovery, particularly in targeting enzymes or receptors that recognize lactam and pyridine motifs.

Properties

IUPAC Name |

methyl (2R,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSYCOKNUBLDNJ-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H](CC1=O)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Pyridinyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a pyridinyl group, often using a palladium-catalyzed cross-coupling reaction.

Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Variations

- Ester vs. Carboxamide: The target compound’s methyl ester group at C3 contrasts with the carboxamide in the analog from .

- Trifluoromethyl vs. Pyridine : The trifluoromethyl-substituted pyrrolidine in exhibits higher lipophilicity and metabolic resistance compared to the pyridine-containing target compound .

Stereochemical Complexity

- The phenylethyl and hexynyl substituents in introduce significant steric bulk and stereochemical complexity, reducing conformational flexibility compared to the target compound’s simpler pyridin-3-yl group .

Research Findings and Implications

- Structural Insights : The trans configuration of the target compound ensures optimal spatial orientation of the pyridin-3-yl and ester groups for interactions with hydrophobic pockets and catalytic residues in enzymes .

- Comparative Reactivity : Methyl esters (as in the target compound) are more reactive toward nucleophiles than carboxamides, enabling selective modifications in downstream syntheses .

- Thermodynamic Stability: Ring puckering analysis () suggests that the pyrrolidinone core adopts a non-planar conformation, enhancing stability compared to fully saturated pyrrolidines .

Biological Activity

Rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans, is a synthetic organic compound notable for its unique pyrrolidine structure, characterized by a methyl group at the 1-position, a ketone at the 5-position, and a pyridine ring at the 2-position. Its molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of approximately 220.23 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activity and therapeutic applications.

The biological activity of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with various biological targets such as enzymes, receptors, and proteins. These interactions can modulate the activity of these targets, leading to diverse biological effects. Understanding these mechanisms is crucial for elucidating its pharmacological profile and potential therapeutic applications.

Pharmacological Properties

Research indicates that compounds within this structural class exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound has been investigated for its anticancer effects in various cell lines. For instance, studies have shown that similar pyrrolidine derivatives can induce cytotoxicity in A549 human lung adenocarcinoma cells .

Structure-Activity Relationship (SAR)

The structure of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate plays a critical role in determining its biological activity. Variations in substituents on the pyrrolidine or pyridine rings can significantly influence its potency and selectivity against specific biological targets.

Anticancer Activity

In a controlled study examining the anticancer properties of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, researchers treated A549 cells with varying concentrations of the compound. The findings indicated:

- At a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls.

- The viability decreased to approximately 63.4%, indicating moderate cytotoxicity.

These results suggest that further exploration into dosage optimization and mechanism elucidation could yield promising therapeutic avenues for lung cancer treatment .

Antimicrobial Studies

Another study evaluated the antimicrobial efficacy of similar pyrrolidine derivatives against clinically relevant pathogens. The results showed:

- Compounds exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

This highlights the potential utility of rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate in developing new antimicrobial agents .

Q & A

Q. What protocols validate purity in enantiomerically enriched samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.